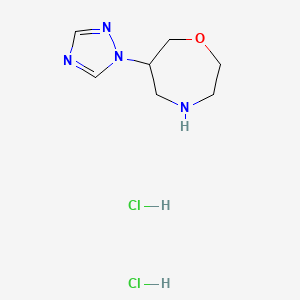

6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride is a chemical compound that features a triazole ring and an oxazepane ring The triazole ring is known for its presence in various biologically active molecules, while the oxazepane ring is a seven-membered heterocyclic structure containing oxygen and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride typically involves the formation of the triazole ring followed by the construction of the oxazepane ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a one-pot reaction involving amidines, carboxylic acids, and hydrazines . The oxazepane ring can then be formed through a cyclization reaction involving suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the triazole or oxazepane rings.

Substitution: The compound can undergo substitution reactions where functional groups on the triazole or oxazepane rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or oxazepane rings .

Aplicaciones Científicas De Investigación

Cannabinoid Receptor Modulation

TROX-1 has been identified as a selective antagonist of the cannabinoid receptor type 2 (CB2) . CB2 receptors are primarily expressed in immune cells and play a crucial role in modulating immune responses. Research indicates that targeting these receptors may have therapeutic implications in various conditions, including:

- Chronic Pain Management : By modulating immune responses, TROX-1 may alleviate chronic pain conditions.

- Neuroinflammation : Its antagonistic action on CB2 receptors suggests potential benefits in neurodegenerative diseases characterized by inflammation.

- Cancer Therapy : There is ongoing research into the role of CB2 receptors in cancer progression, indicating that TROX-1 could be explored as an adjunct therapy in oncology .

Synthesis and Chemical Reactivity

The synthesis of 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane typically involves multi-step processes that allow for structural modifications conducive to enhancing its biological activity. The oxazepane ring can undergo various chemical transformations which are critical for developing derivatives with improved efficacy or safety profiles.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane and their unique features:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 7-Hydroxy-7-(4-methoxyphenyl)-1,4-oxazepan-2-one | 0.67 | Exhibits different pharmacological properties |

| 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | 0.74 | Different ring structure leading to distinct activities |

| (S)-2-(Methoxymethyl)morpholine hydrochloride | 0.79 | Morpholine derivative with varied biological activities |

| (R)-2-Methylmorpholine hydrochloride | 0.78 | Similar nitrogen-containing structure but different activity |

| 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 0.67 | Distinct bicyclic structure influencing its properties |

This table illustrates the diversity within this class of chemicals while highlighting the unique attributes of TROX-1.

Case Studies and Research Findings

Recent studies have demonstrated the potential of TROX-1 in various experimental settings:

- In Vivo Studies : Animal models have shown that administration of TROX-1 results in significant reductions in markers of inflammation and pain sensitivity.

- Cell Culture Experiments : In vitro studies using immune cell lines demonstrated that TROX-1 modulates cytokine release profiles, suggesting a mechanism for its anti-inflammatory effects.

- Synergistic Effects : Preliminary findings indicate that combining TROX-1 with other therapeutic agents may enhance overall efficacy in treating complex conditions like neuropathic pain or cancer .

Mecanismo De Acción

The mechanism of action of 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit enzymes such as aromatase, leading to reduced estrogen production and subsequent inhibition of cancer cell growth . In antibacterial applications, it may target bacterial enzymes, disrupting essential cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole Derivatives: Compounds such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole are similar in structure and exhibit similar biological activities.

Oxazepane Derivatives: Compounds containing the oxazepane ring, such as certain antifungal agents, share structural similarities and biological properties.

Uniqueness

6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride is unique due to the combination of the triazole and oxazepane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific applications .

Actividad Biológica

6-(1,2,4-Triazol-1-yl)-1,4-oxazepane; dihydrochloride, also referred to as TROX-1, is a compound that has garnered attention for its potential therapeutic applications, particularly as a selective antagonist of the cannabinoid receptor type 2 (CB2). This receptor is primarily expressed in immune system cells and plays a crucial role in various physiological processes. The compound's unique structure combines a 1,4-oxazepane ring with a 1,2,4-triazole moiety, which contributes to its biological activity.

The biological activity of TROX-1 is primarily attributed to its interaction with CB2 receptors. These receptors are involved in the modulation of immune responses and have been implicated in conditions such as inflammation and pain. By selectively antagonizing CB2 receptors, TROX-1 may exert anti-inflammatory effects and modulate immune responses.

Pharmacological Profile

Research indicates that 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane exhibits several pharmacological activities:

- Anti-inflammatory Effects : Studies have shown that TROX-1 can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. Specifically, derivatives of 1,2,4-triazole structures have been reported to exhibit high antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlights the significance of the triazole and oxazepane components in determining the biological activity of related compounds. Modifications to these structures can enhance or diminish their pharmacological effects. For instance:

| Compound Name | Activity | Notes |

|---|---|---|

| 7-Hydroxy-7-(4-methoxyphenyl)-1,4-oxazepan-2-one | Moderate antibacterial | Different pharmacological profile |

| 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | Antimicrobial | Distinct bicyclic structure influencing properties |

This table illustrates how variations in chemical structure can lead to diverse biological activities.

Case Studies

Several studies have focused on the biological activity of TROX-1 and its derivatives:

- Anti-inflammatory Study : In vitro experiments demonstrated that TROX-1 effectively inhibited cytokine release in stimulated PBMC cultures. At concentrations up to 100 µg/mL, cell viability remained high (94.71–96.72%), indicating low toxicity while maintaining significant anti-inflammatory effects .

- Antimicrobial Evaluation : A series of 1,2,4-triazole derivatives were synthesized and tested for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds within this class exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL, showcasing their potential as effective antimicrobial agents .

Propiedades

IUPAC Name |

6-(1,2,4-triazol-1-yl)-1,4-oxazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.2ClH/c1-2-12-4-7(3-8-1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQGQBKMXBGZKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)N2C=NC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.